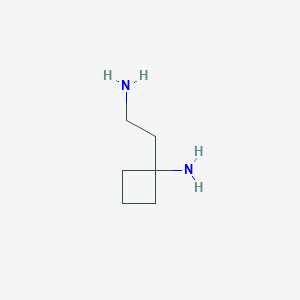

1-(2-Aminoethyl)cyclobutan-1-amine

Description

1-(2-Aminoethyl)cyclobutan-1-amine is a cyclobutane derivative featuring a primary amine group attached to a cyclobutane ring via a two-carbon ethyl chain.

Key physicochemical properties (inferred from analogs):

- Molecular formula: C₆H₁₄N₂

- Molecular weight: 114.19 g/mol

- Functional groups: Cyclobutane ring, primary amine (-NH₂), ethyl linker.

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

1-(2-aminoethyl)cyclobutan-1-amine |

InChI |

InChI=1S/C6H14N2/c7-5-4-6(8)2-1-3-6/h1-5,7-8H2 |

InChI Key |

RNXCFNPXGQULQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CCN)N |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Cyclobutanone Derivatives

One common approach to synthesize 1-(2-Aminoethyl)cyclobutan-1-amine involves the reaction of cyclobutanone or its derivatives with ethylenediamine or related amines. This method typically requires elevated temperatures and sometimes catalysts to facilitate ring substitution and amine addition.

- General Reaction: Cyclobutanone + Ethylenediamine → 1-(2-Aminoethyl)cyclobutan-1-amine

- Conditions: Elevated temperature, catalyst (often unspecified), sometimes solvent systems to optimize yield

- Industrial Scale: Large-scale reactors with distillation and purification steps to isolate high-purity product

- Key Notes: Reaction can also yield 1-(2-Aminoethyl)cyclobutan-1-ol if hydroxyl groups are involved, requiring careful control of conditions to favor amine formation.

Multi-Step Synthetic Routes via Cyclobutanone Intermediates

A more complex but stereochemically controlled synthesis involves multi-step routes starting from substituted cyclobutanones or cyclobutanes:

Step 1: Preparation of substituted cyclobutanones via [2+2] photocycloaddition or Grignard reactions. For example, 3-oxocyclobutane-1-carboxylic acid can be converted to cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid via Grignard reaction with methylmagnesium chloride.

Step 2: Reductive amination of cyclobutanone intermediates with amines (e.g., ethylenediamine or primary amines) using reducing agents like sodium cyanoborohydride (NaBH3CN) to yield the aminocyclobutane derivatives.

Step 3: Purification and isolation of the target compound.

This approach allows for stereochemical control and functional group manipulation but involves multiple steps and reagents, including potentially hazardous materials like Na(Hg) amalgam and zinc/acetic acid for reductions.

Use of Nucleophilic Amines and Protected Intermediates

Research has shown that protected amines such as carbobenzyloxy-protected amines can react with cyclobutene derivatives to form N-alkylated 2-aminocyclobutanones, which can be further transformed into the desired amine compounds. This method involves:

- Preparation of 1,2-bis(trimethylsilyloxy)cyclobutene from dimethyl succinate via acyloin cyclization.

- Reaction with protected amines under acidic conditions to yield protected aminocyclobutanones.

- Deprotection and further functionalization to obtain free amines.

This method is useful for synthesizing complex cyclobutane derivatives with controlled substitution patterns.

Data Tables Summarizing Preparation Methods

Research Discoveries and Insights

- The direct reaction of cyclobutanone with ethylenediamine is a straightforward synthetic route but requires optimization to avoid side products and achieve high purity.

- Multi-step syntheses involving Grignard reagents and reductive amination provide access to stereochemically defined cyclobutane amines, which are valuable for drug discovery but involve toxic reagents and moderate yields.

- Use of protected amines and cyclobutene intermediates allows for selective functionalization and higher yields, expanding the synthetic utility of cyclobutane derivatives.

- Recent advances in α-C–H functionalization of primary amines suggest potential for more efficient, one-pot syntheses of α-branched amines, including cyclobutane derivatives, though adaptation to 1-(2-Aminoethyl)cyclobutan-1-amine specifically requires further development.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)cyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas over metal catalysts are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Imines and nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted amines and amides.

Scientific Research Applications

1-(2-Aminoethyl)cyclobutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclobutan-1-amine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related cyclobutane amines and their key attributes:

Pharmacological Activity Comparisons

Histamine H3 Receptor Antagonists

- Thiazolyl-Substituted Derivatives: 1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine (pA₂ = 8.27) showed significantly higher H3 antagonism than its thiazol-4-yl counterpart (pA₂ = 5.65–6.23). Substitution at the 5-position of the thiazole ring enhances receptor binding .

Structure-Activity Relationships (SAR)

- Substituent Position : Thiazol-5-yl derivatives outperform thiazol-4-yl in H3 antagonism due to optimized steric and electronic interactions .

- Aryl Groups : 3-Methoxyphenyl substituents improve pharmacokinetic profiles by enhancing lipophilicity and metabolic stability .

- Heterocyclic Additions : Triazole or benzoxazole rings introduce π-π stacking interactions, critical for target binding in kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-(2-Aminoethyl)cyclobutan-1-amine?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. One approach uses reductive amination of ketone precursors (e.g., cyclobutanone derivatives) with ethylenediamine under hydrogenation conditions. Reaction optimization (e.g., catalyst selection, temperature, and solvent polarity) is critical to minimize side products like over-alkylated amines . Alternatively, cyclization of γ-aminobutyric acid derivatives via intramolecular nucleophilic substitution may yield the target compound, requiring strict control of pH and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Aminoethyl)cyclobutan-1-amine?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the cyclobutane ring structure and amine proton environments. Aromatic protons (if present) and ethylene linkages are identifiable at δ 1.5–3.0 ppm (cyclobutane) and δ 2.5–3.5 ppm (amine) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C6H14N2: 114.19 g/mol) and fragmentation patterns .

- FT-IR : Primary amine N-H stretches (3300–3500 cm⁻¹) and cyclobutane C-C ring vibrations (800–1000 cm⁻¹) are diagnostic .

Q. What safety precautions are necessary when handling 1-(2-Aminoethyl)cyclobutan-1-amine?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store in airtight containers under inert gas (N2/Ar) to limit oxidation. Waste disposal must follow hazardous chemical protocols, including neutralization with dilute acetic acid before incineration .

Advanced Research Questions

Q. How can conflicting data regarding the receptor binding affinity of 1-(2-Aminoethyl)cyclobutan-1-amine derivatives be resolved?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, receptor isoforms). Standardize assays using:

- Consistent Biological Models : Use identical receptor subtypes (e.g., H3 vs. H4 histamine receptors) .

- Control Compounds : Include reference ligands (e.g., thioperamide for H3 receptors) to calibrate activity .

- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to account for variables like purity (>95% by HPLC) or solvent effects (DMSO vs. aqueous buffers) .

Q. How do structural modifications at the cyclobutane ring influence the biological activity of 1-(2-Aminoethyl)cyclobutan-1-amine derivatives?

- Methodological Answer :

- Ring Substitution : Introducing electron-withdrawing groups (e.g., -NO2) at the cyclobutane ring increases polarity, enhancing solubility but potentially reducing blood-brain barrier penetration. For example, 1-(2-Nitrophenyl)cyclobutanamine derivatives show altered logP values (3.15 vs. 2.2 for unmodified analogs) .

- Chain Length : Extending the aminoethyl side chain to aminopropyl improves receptor interaction in H3 antagonists (pA2 = 8.27 vs. 7.76 for shorter chains) .

- Stereochemistry : Enantiomeric purity (e.g., (1R,2R)-isomers) significantly impacts target selectivity, as shown in difluoromethoxycyclopentanamine analogs .

Q. What in silico methods are suitable for predicting the pharmacokinetic properties of 1-(2-Aminoethyl)cyclobutan-1-amine?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GPCRs, leveraging crystallographic data (e.g., PDB ID 6CM4 for H3 receptors) .

- QSAR Models : Correlate topological polar surface area (TPSA ≈ 26 Ų) and logP (≈2.2) with absorption/distribution. Tools like SwissADME predict moderate bioavailability (F ≈ 50%) .

- MD Simulations : Analyze stability in biological membranes (e.g., POPC lipid bilayers) using GROMACS, focusing on amine group solvation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity profiles of 1-(2-Aminoethyl)cyclobutan-1-amine analogs?

- Methodological Answer :

- Assay Validation : Cross-test compounds in standardized cytotoxicity assays (e.g., MTT vs. ATP-based luminescence) .

- Purity Checks : Confirm compound integrity via LC-MS to rule out degradation products (e.g., oxidation to nitriles) .

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify off-target pathways that may explain cell-type-specific toxicity .

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H14N2 | |

| Molecular Weight | 114.19 g/mol | |

| logP (Predicted) | 2.2 | |

| Hydrogen Bond Donors | 2 | |

| Topological Polar Surface Area | 26 Ų |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.